2-Chloro-3-(2-oxoindolin-3-yl)benzohydrazide
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Description
2-Chloro-3-(2-oxoindolin-3-yl)benzohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a chloro-substituted benzohydrazide linked to an oxoindoline moiety, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-oxoindolin-3-yl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 3-(2-oxoindolin-3-yl)acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as indium chloride, and requires refluxing in a suitable solvent like acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
2-chloro-3-(2-oxo-1,3-dihydroindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-9(5-3-6-10(13)14(20)19-17)12-8-4-1-2-7-11(8)18-15(12)21/h1-7,12H,17H2,(H,18,21)(H,19,20) |
InChI Key |
AYBOOBAYTHGZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C3=C(C(=CC=C3)C(=O)NN)Cl |
Origin of Product |
United States |
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